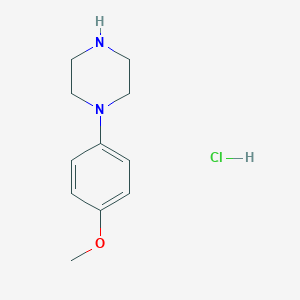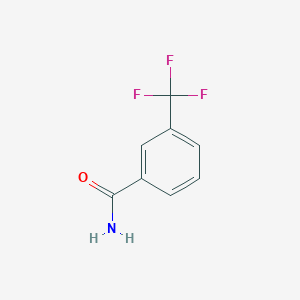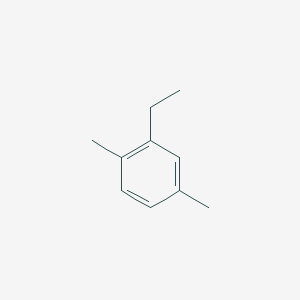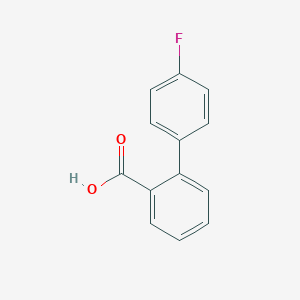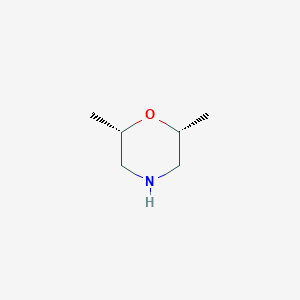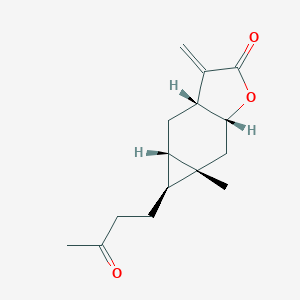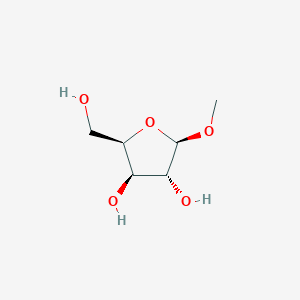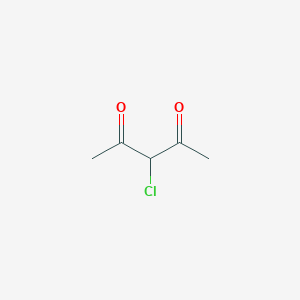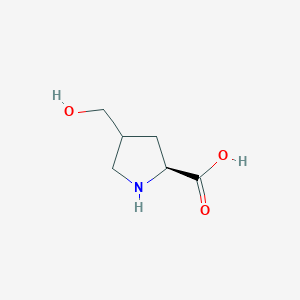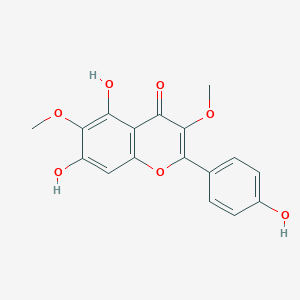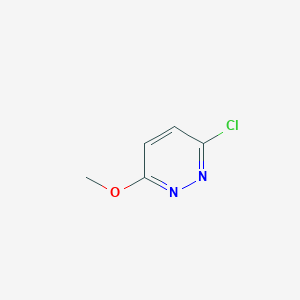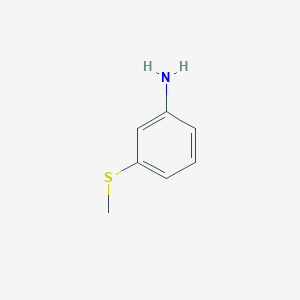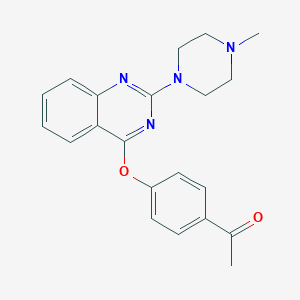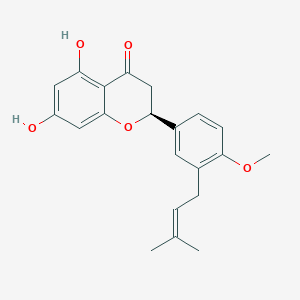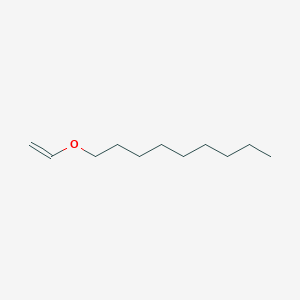
Nonane, 1-(ethenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonane, 1-(ethenyloxy)-, also known as 1-ethenyloxy-nonane, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol. Nonane, 1-(ethenyloxy)- is a versatile compound that has many applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of nonane, 1-(ethenyloxy)- is not well understood. However, it is believed to act as a surfactant and may have membrane-disrupting properties. It has been shown to have antimicrobial activity and may also have potential as an antitumor agent.
Efectos Bioquímicos Y Fisiológicos
Nonane, 1-(ethenyloxy)- has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been shown to have anti-inflammatory properties and may have potential as an anti-inflammatory agent. Nonane, 1-(ethenyloxy)- has also been studied for its potential use as a drug delivery agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonane, 1-(ethenyloxy)- has several advantages for use in lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It has a high purity and is stable under a range of conditions. However, it also has some limitations. It is highly flammable and may pose a fire hazard. It is also toxic and may pose a health hazard if not handled properly.
Direcciones Futuras
Nonane, 1-(ethenyloxy)- has many potential future directions for research. It may be studied further for its potential use as a drug delivery agent. It may also be studied for its potential use in the development of new antimicrobial agents. Nonane, 1-(ethenyloxy)- may also be studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Further research is needed to fully understand the potential applications of nonane, 1-(ethenyloxy)- in scientific research.
Métodos De Síntesis
Nonane, 1-(ethenyloxy)- can be synthesized through a simple reaction between 1-bromo-nonane and sodium ethoxide in anhydrous ethanol. The reaction takes place at room temperature and yields a high purity product. The synthesis of nonane, 1-(ethenyloxy)- is a well-established method and has been used in many research studies.
Aplicaciones Científicas De Investigación
Nonane, 1-(ethenyloxy)- has many applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of surfactants, polymers, and other organic compounds. Nonane, 1-(ethenyloxy)- is also used in the development of new drugs and pharmaceuticals. It has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Número CAS |
10160-48-2 |
|---|---|
Nombre del producto |
Nonane, 1-(ethenyloxy)- |
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
1-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11-12-4-2/h4H,2-3,5-11H2,1H3 |
Clave InChI |
MIMKRVLJPMYKID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC=C |
SMILES canónico |
CCCCCCCCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



